![molecular formula C18H17BrN4OS B6424118 2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide CAS No. 2034346-60-4](/img/structure/B6424118.png)

2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

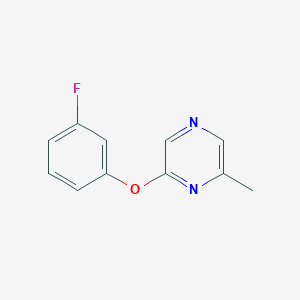

This compound is a complex organic molecule that contains several functional groups, including a bromo group, a thiazolo group, a pyridin group, and an amide group . It’s likely to be used in the field of medicinal chemistry or materials science .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions like the Heck reaction . This involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using techniques like elemental analysis, high-resolution mass spectrometry, NMR, IR, and UV spectroscopy .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, might undergo a variety of chemical reactions. For instance, the bromo group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Techniques like NMR and mass spectrometry can provide information about its molecular weight, polarity, and other properties .Applications De Recherche Scientifique

2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of novel compounds, such as β-lactams and β-lactones. It has also been used as a starting material for the synthesis of other organic compounds, such as pyridines and thiazoles. In addition, this compound has been used as a catalyst in the synthesis of polymers and other polymeric materials.

Mécanisme D'action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which f6240-6957 belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .

Mode of Action

Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. The compound is highly reactive and can easily undergo unwanted side reactions. In addition, the compound can be toxic and should be handled with caution.

Orientations Futures

In the future, 2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide may be used in the development of new drugs and other medicinal compounds. It may also be used in the synthesis of polymers and other materials for industrial applications. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, further studies are needed to determine the optimal conditions for using this compound in laboratory experiments.

Méthodes De Synthèse

2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide can be synthesized using a variety of methods. One method involves the reaction of 2-bromo-N-piperidinylbenzamide with 1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl chloride in an aqueous medium. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at a temperature of 80°C. The reaction yields this compound as the major product.

Propriétés

IUPAC Name |

2-bromo-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4OS/c19-14-5-2-1-4-13(14)16(24)21-12-7-10-23(11-8-12)18-22-15-6-3-9-20-17(15)25-18/h1-6,9,12H,7-8,10-11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQURSDAIVDEYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2Br)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)

![3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6424045.png)

![tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B6424068.png)

![tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate](/img/structure/B6424081.png)

![2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one](/img/structure/B6424099.png)

![N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide](/img/structure/B6424103.png)

![3-phenyl-N-[1-(thiophen-2-yl)cyclopentyl]propanamide](/img/structure/B6424110.png)

![N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B6424121.png)

![2-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424129.png)

![5-cyclopropyl-2-{4-[2-(thiophen-3-yl)acetyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424134.png)

![2-benzoyl-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6424137.png)